molecular formula C17H25NO3 B11086836 1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one

1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one

Cat. No.: B11086836
M. Wt: 291.4 g/mol
InChI Key: PTKVNRIUQDVVDK-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidinone ring substituted with dimethyl groups and a 3,4-dimethoxyphenylethyl side chain

Preparation Methods

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the 3,4-Dimethoxyphenylethyl Side Chain: This step involves the coupling of the 3,4-dimethoxyphenylethyl group to the piperidinone ring, often through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, utilizing advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one can be compared with similar compounds such as:

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the 3,4-dimethoxyphenylethyl group but differs in its core structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar side chain but different functional groups and ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one

InChI

InChI=1S/C17H25NO3/c1-12-13(2)18(10-8-15(12)19)9-7-14-5-6-16(20-3)17(11-14)21-4/h5-6,11-13H,7-10H2,1-4H3

InChI Key

PTKVNRIUQDVVDK-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCC1=O)CCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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